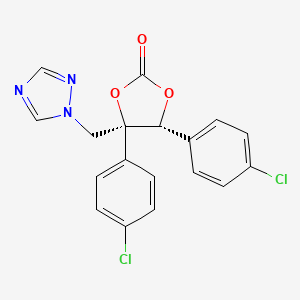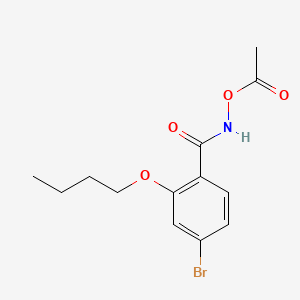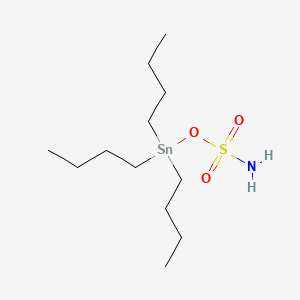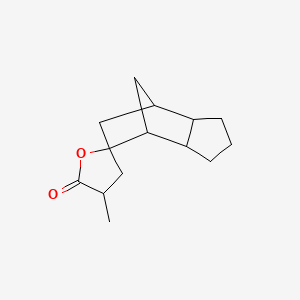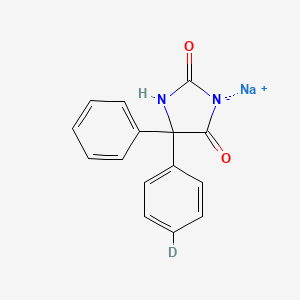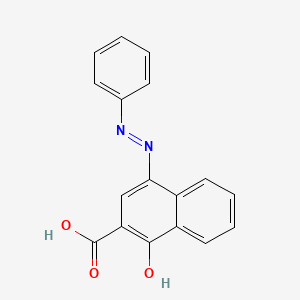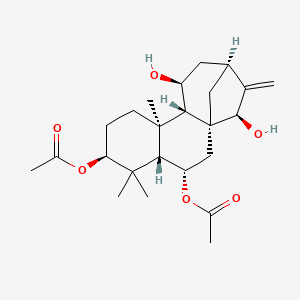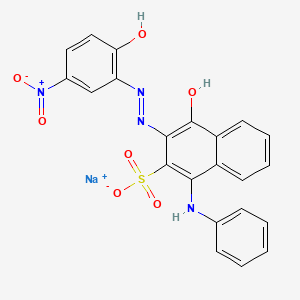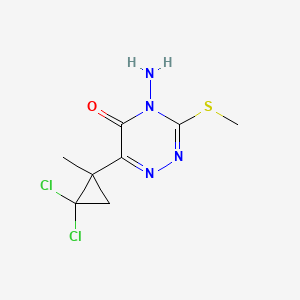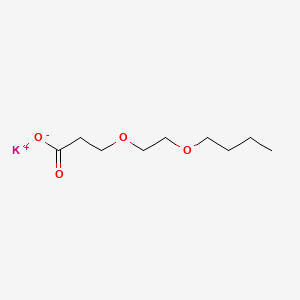
Potassium butoxyethoxypropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium butoxyethoxypropionate is an organic compound with the chemical formula C9H17KO4. It is a colorless to pale yellow liquid with a distinctive odor. This compound is primarily used as a surfactant and emulsifier in the production of detergents, personal care products, and household cleaning agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium butoxyethoxypropionate is synthesized through the reaction of butoxyethoxypropionic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where butoxyethoxypropionic acid and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to continuous stirring and heating to facilitate the reaction. After the reaction is complete, the product is purified through filtration and distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium butoxyethoxypropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium butoxyethoxypropionate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the production of detergents, personal care products, and household cleaning agents .
Mécanisme D'action
The mechanism of action of potassium butoxyethoxypropionate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid membranes and hydrophobic molecules, facilitating their dispersion and emulsification .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium butoxide
- Potassium tert-butoxide
- Potassium ethoxide
Comparison
Potassium butoxyethoxypropionate is unique due to its butoxyethoxy group, which imparts distinct surfactant properties. Unlike potassium butoxide and potassium tert-butoxide, which are primarily used as strong bases in organic synthesis, this compound is mainly used for its emulsifying and surfactant properties .
Propriétés
Numéro CAS |
68311-20-6 |
|---|---|
Formule moléculaire |
C9H17KO4 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
potassium;3-(2-butoxyethoxy)propanoate |
InChI |
InChI=1S/C9H18O4.K/c1-2-3-5-12-7-8-13-6-4-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
BLKLZSQOAVVDEA-UHFFFAOYSA-M |
SMILES canonique |
CCCCOCCOCCC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


